molecular formula C4H10O3S B1195850 1-Butanesulfonic acid CAS No. 2386-47-2

1-Butanesulfonic acid

Cat. No.: B1195850
CAS No.: 2386-47-2
M. Wt: 138.19 g/mol
InChI Key: QDHFHIQKOVNCNC-UHFFFAOYSA-N
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Description

Butane-1-sulfonic acid is an alkanesulfonic acid in which the alkyl group directly linked to the sulfo functionality is butyl. It is a conjugate acid of a butane-1-sulfonate.

Scientific Research Applications

  • Enzyme Interaction Studies : Vincenzini, Favilli, Treves, and Vanni (1982) investigated the effects of 1-butanesulfonic acid sodium salt on the activity of several enzymes. They found that while this compound sodium salt was generally inactive at the concentrations studied, sodium dodecyl sulfate showed selective inhibitory effects (Vincenzini et al., 1982).

  • Chemical Synthesis and Reactions : A study by Snoddy (2003) on 4-Hydroxy-1-butanesulfonic acid sultone demonstrates its relevance in chemical synthesis, specifically in annulation and cyclization reactions (Snoddy, 2003).

  • Ionic Liquid Properties : Forsyth et al. (2006) synthesized and characterized N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, assessing their properties as ionic liquids and solid electrolytes. This research highlights the potential of these salts in various applications (Forsyth et al., 2006).

  • Polyaniline Synthesis : Kim, Lee, Moon, Lee, and Rhee (1994) synthesized poly(4-anilino-1-butanesulfonic acid) sodium salt from the electrochemical oxidation of 4-anilino-1-butanesulfonic acid sodium salt. This water-soluble polymer showed high redox cyclability, important for various industrial applications (Kim et al., 1994).

  • Perfluorinated Sulfonic Acids Decomposition : Altarawneh (2021) constructed a detailed kinetic model illustrating the chemical reactions underlying the initial degradation of this compound, providing insights into the environmental impact and fate of such compounds (Altarawneh, 2021).

  • Chromatographic Analysis : Xiang Bing-ren (2012) developed an ion chromatographic method for determining 4-hydroxy-1-butanesulfonic acid in sulfobutyl ether-β-cyclodextrin, demonstrating its utility in analytical chemistry (Xiang Bing-ren, 2012).

Safety and Hazards

1-Butanesulfonic acid is known to cause skin and eye irritation . It may be harmful if absorbed through the skin or if swallowed . It can also cause irritation of the respiratory tract . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, wearing protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

1-Butanesulfonic acid, also known as butane-1-sulfonic acid, is primarily used as an ion-pair reagent in chromatography . It interacts with various targets, including enzymes and other biological molecules, to modulate their activity .

Mode of Action

The compound’s interaction with its targets is primarily through ionic interactions. The sulfonic acid group in this compound can donate a proton, becoming a negatively charged sulfonate ion. This ion can form ionic bonds with positively charged groups on its target molecules, altering their structure and function .

Pharmacokinetics

Its metabolism and excretion would depend on the specific biological systems it interacts with .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets it interacts with. For example, it has been shown to modulate the activity of various enzymes

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the sulfonic acid group, potentially altering its interactions with target molecules. Additionally, the presence of other ions in the environment can compete with the sulfonate ion for interactions with targets .

Biochemical Analysis

Biochemical Properties

1-Butanesulfonic acid plays a significant role in biochemical reactions, particularly in ion-pair chromatography. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a mobile phase additive to separate selenium compounds such as selenite, selenate, and selenomethionine . The interactions between this compound and these biomolecules are primarily based on ionic interactions, which help in the stabilization and separation of these compounds during chromatographic processes.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of zinc metal batteries, perfluoro-1-butanesulfonic acid (a derivative) has been shown to enhance the hydrophobicity of zinc anodes, thereby suppressing hydrogen evolution reactions and improving corrosion resistance . This indicates that this compound can modulate cellular processes by altering the chemical environment and interactions at the cellular level.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through ionic and hydrogen bonding. It can act as an ion-pairing agent, facilitating the separation of charged molecules in chromatographic techniques . Additionally, this compound can influence enzyme activity by altering the ionic strength and pH of the reaction environment, thereby affecting enzyme-substrate interactions and catalytic efficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is relatively stable under standard laboratory conditions, but prolonged exposure to high temperatures or reactive chemicals can lead to its degradation . Long-term studies have shown that this compound maintains its effectiveness in ion-pair chromatography over extended periods, ensuring consistent results in biochemical analyses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects such as irritation to the respiratory system and skin . It is crucial to determine the appropriate dosage to avoid toxic effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfonation reactions. It interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfonate groups to target molecules . This interaction can influence metabolic flux and the levels of metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . The localization and accumulation of this compound within cells can impact its biochemical activity and effectiveness.

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be directed to specific organelles such as the cytoplasm or nucleus, where it exerts its biochemical effects . The subcellular localization of this compound is crucial for its role in modulating cellular processes and functions.

Properties

IUPAC Name

butane-1-sulfonic acid
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InChI

InChI=1S/C4H10O3S/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H,5,6,7)
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InChI Key

QDHFHIQKOVNCNC-UHFFFAOYSA-N
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Canonical SMILES

CCCCS(=O)(=O)O
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Molecular Formula

C4H10O3S
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Related CAS

2386-54-1 (hydrochloride salt)
Record name 1-Butanesulfonic acid
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DSSTOX Substance ID

DTXSID3062364
Record name 1-Butanesulfonic acid
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Molecular Weight

138.19 g/mol
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Physical Description

Colorless liquid with a sulfurous odor; ; [Acros Organics MSDS]
Record name 1-Butanesulfonic acid
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CAS No.

2386-47-2, 5391-97-9
Record name Butanesulfonic acid
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Record name 1-Butanesulfonic acid
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Record name 1-Butanesulfonic acid
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Record name 1-Butanesulfonic acid
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Record name Butane-1-sulphonic acid
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Synthesis routes and methods

Procedure details

In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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